molecular formula C30H27N3O5 B11655495 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)

2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)

Cat. No.: B11655495
M. Wt: 509.6 g/mol
InChI Key: UTEAFPXTMLQYLI-UHFFFAOYSA-N
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Description

This compound belongs to a class of pentacyclic azapentacyclo derivatives characterized by a rigid polycyclic core and functionalized side chains. Its structure includes a 17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadecahexaene core with a 16,18-dione system, substituted with a hexanamide chain linked to a 3-nitrophenyl group.

Properties

Molecular Formula

C30H27N3O5

Molecular Weight

509.6 g/mol

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide

InChI

InChI=1S/C30H27N3O5/c1-2-3-15-23(28(34)31-17-9-8-10-18(16-17)33(37)38)32-29(35)26-24-19-11-4-5-12-20(19)25(27(26)30(32)36)22-14-7-6-13-21(22)24/h4-14,16,23-27H,2-3,15H2,1H3,(H,31,34)

InChI Key

UTEAFPXTMLQYLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the pentacyclic core, introduction of the nitrophenyl group, and attachment of the hexanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hexanamide-3-nitrophenyl substituent, which distinguishes it from structurally related derivatives. Below is a comparative analysis based on molecular features, applications, and reactivity:

Table 1: Key Structural and Functional Comparisons

Compound Name (Non-Preferred) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound Hexanamide-3-nitrophenyl Not explicitly stated (inferred: ~C₃₁H₂₈N₄O₅) ~560 (estimated) Potential therapeutic agent (inferred from nitro group’s role in bioactivity)
2-(16,18-Dioxo-17-azapentacyclo[...]hexaen-17-yl)benzoic acid Benzoic acid C₂₅H₁₆N₂O₆ 440.41 Material science (organic semiconductors)
17-Amino-17-azapentacyclo[...]hexaene-16,18-dione Amino group C₁₈H₁₄N₂O₂ 290.32 Intermediate for anxiolytic drug candidates
Ethyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[...]hexaen-17-yl)benzoate Ethyl benzoate C₂₈H₂₁NO₄ 435.48 Enzyme modulation (acetyl group enhances binding specificity)
N-Acetyl-N-[...]acetamide Acetamide C₂₂H₁₈N₂O₄ 374.39 Stabilized hydrogen-bonding networks in crystallography

Structural and Functional Divergences

  • Electron-Withdrawing vs. This impacts binding affinity in biological systems (e.g., nitro groups often enhance interactions with cytochrome P450 enzymes) .

Biological Activity

The compound 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (CAS No. 499999-52-9) is a complex polycyclic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C25H16N2O6
  • Molecular Weight : 440.41 g/mol
  • Structure : The compound features a unique pentacyclic structure with multiple conjugated double bonds and dione functionalities at positions 16 and 18.

Research indicates that compounds with similar structural characteristics often exhibit significant biological activity due to their ability to interact with cellular mechanisms involved in disease progression. For instance, derivatives of the related compound 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene have shown potential as anticancer agents by inducing apoptosis in cancer cells through specific biochemical pathways .

Anticancer Properties

Studies have demonstrated that compounds related to the target compound can inhibit cancer cell proliferation and induce apoptosis:

  • Induction of Apoptosis : The compound may activate pathways leading to programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : Research has shown that certain derivatives can cause cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been evaluated against various bacterial strains:

  • Testing Against Bacteria : Derivatives were tested against Staphylococcus aureus, Escherichia coli, and other strains with promising results indicating enhanced activity compared to previous studies on similar structures .
CompoundActivity Against Bacterial StrainsNotes
Compound 1Effective against all tested strainsBest activity observed
Compound 2Moderate activityLess effective than Compound 1
Compound 3Low activityNot significantly effective

Study on Anticancer Activity

In a study published in 2012, derivatives of the compound were synthesized and evaluated for their anticancer properties:

  • Results : The most active derivative showed a significant reduction in cell viability across various cancer cell lines .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds:

  • Results : Compounds exhibited better activity against aerobic bacteria compared to their predecessors .

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